molecular formula C7H14ClNO2 B6336966 (S)-Methyl 2-amino-2-cyclobutylacetate HCl (H-L-Gly(cBu)-OMe) CAS No. 1983066-39-2

(S)-Methyl 2-amino-2-cyclobutylacetate HCl (H-L-Gly(cBu)-OMe)

Cat. No. B6336966
CAS RN: 1983066-39-2
M. Wt: 179.64 g/mol
InChI Key: NCYCNCGWPRDKDC-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-amino-2-cyclobutylacetate HCl (H-L-Gly(cBu)-OMe) is an amino acid derivative that has been used for a variety of applications in scientific research. It is a small molecule that has a cyclobutyl group attached to the amino group, which makes it an interesting target for various studies. H-L-Gly(cBu)-OMe has been used in a number of biochemical, physiological, and pharmacological studies, as well as in laboratory experiments.

Scientific Research Applications

Peptide Synthesis and Structural Analysis

  • The synthesis and analysis of tripeptide derivatives, including similar amino acid methyl esters, highlight the importance of understanding the relationship between amino acid composition and their properties. This knowledge aids in the development of peptides with specific characteristics for research and therapeutic use (Tomida, Nunosawa, & Mochizuki, 1977).
  • In another study, the total enzymatic synthesis of cholecystokinin, starting with specific amino acid methyl esters, demonstrates the potential for creating biologically active peptides through precise synthetic strategies (Xiang et al., 2004).

Enzymatic Reactions and Biological Implications

  • Research on amino acid methyl esters' toxicities to myeloid cells unveils the metabolic pathways involved, contributing to the understanding of their effects on cellular functions and potential therapeutic implications for targeting specific cell types (Thiele & Lipsky, 1992).
  • A study on the simplest examples of salty peptides and their derivatives, including glycine methyl ester, provides insights into the structural activity relationships of peptides, paving the way for designing artificial seasonings and understanding taste mechanisms (Kawasaki et al., 1988).

Advanced Peptide Engineering

  • The preparation of protected α-methoxyglycine and its incorporation into peptide synthesis highlights advanced techniques in peptide engineering, allowing for the creation of peptides with specific functions and enhanced activity (Kawai et al., 1990).

properties

IUPAC Name

methyl (2S)-2-amino-2-cyclobutylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCNCGWPRDKDC-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-2-cyclobutylacetate hcl

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